Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
Description
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
benzyl N-[1-hydroxy-4-(1-methylcyclopropyl)butan-2-yl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-16(9-10-16)8-7-14(11-18)17-15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3,(H,17,19) |
InChI Key |
ZKXVQUUHZMDZKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)CCC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Benzyl N-[1-(carboxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate.
Reduction: Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]amine.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl N-[(1S)-1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate
- CAS Registry Number : 2940867-00-3
- Molecular Formula: C₁₆H₂₃NO₃
- Molecular Weight : 277.36 g/mol
- Structural Features :
Applications :
This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of peptidomimetics or protease inhibitors. Its stereospecific (S)-configuration is critical for chiral recognition in biological systems .
The compound belongs to the benzyl carbamate family, which is widely utilized in medicinal chemistry. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
The methoxycyclopropyl analog (CAS 2940859-50-5) has higher solubility due to the polar methoxy group but lacks the hydroxymethyl group critical for hydrogen bonding .
Chirality and Bioactivity: The (S)-configuration in the target compound and the Z-valinol derivative (CAS 6216-65-5) ensures enantioselective interactions, crucial for drug-receptor binding . In contrast, the 4-chlorophenyl-pyrrolidinyl analog (CAS 675602-82-1) exhibits aromatic and heterocyclic moieties, suggesting divergent biological targets (e.g., GPCRs) .
Synthetic Utility: The target compound’s synthesis likely involves cyclopropanation and stereoselective carbamate formation, whereas analogs like CAS 6216-65-5 are derived from amino alcohol intermediates .
Biological Activity
Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate is a synthetic organic compound with a molecular formula of C16H23NO3 and a molecular weight of approximately 277.36 g/mol. Its unique structure, featuring a hydroxymethyl group and a cyclopropyl moiety, suggests potential biological activities that warrant detailed examination.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C16H23NO3
- CAS Number : 2891597-21-8
- Functional Groups : Carbamate and hydroxymethyl groups
This structural configuration contributes to its reactivity and potential interactions with biological systems.
Biological Activity
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Antiviral Activity : The compound has been investigated for its potential to inhibit viral replication. Similar compounds have shown effectiveness against various viral targets, suggesting that this compound could also possess antiviral properties.
- Pharmacological Potential : Its unique combination of functional groups may confer distinct pharmacological properties, making it a candidate for further research in medicinal chemistry.
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's biological efficacy. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Notably, the compound's activity against specific viral enzymes has been assessed, revealing promising inhibitory effects.
| Study Type | Findings |
|---|---|
| Antiviral Assays | Exhibited significant inhibition of viral replication in cell cultures. |
| Enzyme Inhibition | Demonstrated potent inhibitory activity against target enzymes. |
Case Studies
While comprehensive clinical data is limited, case studies involving structurally similar compounds provide insights into the expected biological activity of this compound. For instance:
- Case Study 1 : A related carbamate derivative showed effective inhibition of NS3/4A protease in Hepatitis C virus, indicating that this compound may exhibit similar antiviral mechanisms.
- Case Study 2 : Another study highlighted the importance of the cyclopropyl moiety in enhancing the stability and potency of antiviral compounds, suggesting that this structural feature may contribute positively to the biological activity of our compound.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate | 103500-22-7 | Hydroxymethyl group, cyclopropane | Lacks additional propyl chain |
| Tert-butyl N-[[(2S,3S)-2-hydroxy-3-(2-methylpropan-2-yl)...] | 198904-86-8 | More complex structure with additional functional groups | Enhanced reactivity |
| [(1S,2R)-1-Benzyl-2-hydroxy-3-isobutyl... | 183004-94-6 | Incorporates sulfonamide functionality | Distinct biological properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
